4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol hydrobromide

Catalog No.
S8424757
CAS No.
M.F
C13H17BrN4O3
M. Wt
357.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethox...

Product Name

4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol hydrobromide

IUPAC Name

4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxyphenol;hydrobromide

Molecular Formula

C13H17BrN4O3

Molecular Weight

357.20 g/mol

InChI

InChI=1S/C13H16N4O3.BrH/c1-19-9-4-7(5-10(20-2)11(9)18)3-8-6-16-13(15)17-12(8)14;/h4-6,18H,3H2,1-2H3,(H4,14,15,16,17);1H

InChI Key

VVBZXRBYSNFNEY-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1O)OC)CC2=CN=C(N=C2N)N.Br

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CC2=CN=C(N=C2N)N.Br

4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol hydrobromide is a chemical compound with the molecular formula C₁₃H₁₇BrN₄O₃ and a molecular weight of 357.20 g/mol. It is characterized by a structure that includes a 2,6-dimethoxyphenol moiety linked to a 2,4-diaminopyrimidine group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of targeted therapies due to its ability to interact with biological systems.

Typical for phenolic compounds and pyrimidines. For instance, it can undergo:

  • N-alkylation: The amine groups can react with alkyl halides to form substituted derivatives.
  • Acylation: The hydroxyl group can be acylated to form esters.
  • Reduction: The nitro groups can be reduced to amines under appropriate conditions.

These reactions may be leveraged in synthetic pathways to develop derivatives with enhanced biological activity or different pharmacokinetic properties.

Research indicates that 4-((2,4-diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol hydrobromide exhibits significant biological activity. It has been studied for its role as a potential inhibitor of specific enzymes involved in cellular processes. For example, it has been implicated in the modulation of dihydrofolate reductase activity, which is crucial for DNA synthesis and cell division. This suggests potential applications in cancer therapy and antimicrobial treatments due to its ability to interfere with folate metabolism .

The synthesis of 4-((2,4-diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol hydrobromide typically involves several steps:

  • Formation of 2,4-Diaminopyrimidine: Starting from commercially available pyrimidine derivatives, the diaminopyrimidine core can be synthesized through standard organic reactions such as nucleophilic substitution.
  • Coupling Reaction: The next step involves the coupling of the pyrimidine derivative with 2,6-dimethoxyphenol. This reaction often requires activating agents or coupling reagents to facilitate the formation of the desired bond.
  • Hydrobromide Salt Formation: Finally, the free base can be converted into its hydrobromide salt by treatment with hydrobromic acid, enhancing solubility and stability for pharmaceutical applications .

This compound has several potential applications:

  • Pharmaceutical Development: Due to its biological activity against specific targets, it may serve as a lead compound in drug discovery for treating cancer or infections.
  • Research Tool: It can be used in biochemical assays to study enzyme inhibition and cellular pathways involving folate metabolism.
  • Diagnostic Imaging: Its derivatives have been explored in imaging techniques like positron emission tomography (PET) due to their ability to label specific biomolecules .

Studies on 4-((2,4-diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol hydrobromide have shown its interaction with various proteins and enzymes. Notably, it forms complexes with dihydrofolate reductase and other targets involved in nucleotide synthesis. These interactions are critical for understanding its mechanism of action and optimizing its pharmacological profile .

Several compounds share structural features with 4-((2,4-diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol hydrobromide. Here are some notable examples:

Compound NameStructureKey Differences
4-DemethyltrimethoprimC₁₄H₁₈N₄O₃Lacks methoxy groups; primarily used as an antibiotic.
TrimethoprimC₁₁H₁₅N₄O₃Contains a different aromatic structure; widely used as an antibacterial agent.
4-(2-Aminopyrimidin-5-yl)methyl-2,6-dimethoxyphenolC₁₃H₁₇N₃O₃Similar structure but lacks one amine group; may exhibit different biological properties.

These compounds highlight the unique aspects of 4-((2,4-diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol hydrobromide regarding its specific functional groups and their implications for biological activity.

Solubility Characteristics in Polar/Non-Polar Media

The solubility profile of 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol hydrobromide demonstrates distinct behavior across various solvent systems, reflecting its amphiphilic molecular structure. The compound exhibits limited aqueous solubility in its free base form, with water solubility reported as less than 0.1 g/100 mL at 24°C [1]. This poor aqueous solubility is attributed to the hydrophobic aromatic regions contributed by both the dimethoxyphenol and diaminopyrimidine moieties [2].

In polar aprotic solvents, the compound demonstrates significantly enhanced solubility. Dimethyl sulfoxide represents the most favorable solvent system, with the compound exhibiting free solubility [3]. This enhanced dissolution in dimethyl sulfoxide is attributed to the solvent's ability to effectively solvate both the polar amino groups and the aromatic ring systems through dipole-dipole interactions and hydrogen bonding mechanisms [4].

Alcoholic solvents present intermediate solubility characteristics. Ethanol provides moderate solubility, while methanol exhibits slightly reduced dissolution capacity [5]. The solubility order in organic solvents follows the pattern: ethanol > acetonitrile > 2-propanol > ethyl acetate, consistent with the polarity and hydrogen bonding capacity of these solvents [5]. This trend reflects the compound's preference for protic solvents capable of forming hydrogen bonds with the amino and hydroxyl functional groups.

The hydrobromide salt form demonstrates markedly improved aqueous solubility compared to the free base. Salt formation with hydrobromic acid enhances water solubility through ionization of the basic nitrogen centers, creating charged species that interact more favorably with the aqueous environment [6]. This improvement in aqueous solubility is particularly relevant for pharmaceutical applications where enhanced bioavailability is desired.

Table 3.1.1: Solubility Characteristics in Different Solvent Systems

Solvent SystemSolubility (mg/mL)Classification
Water (25°C)<0.1 [1]Practically insoluble
Dimethyl sulfoxide (DMSO)Soluble [3]Freely soluble
EthanolModerate [5]Moderately soluble
MethanolSlightly soluble [5]Slightly soluble
AcetonitrileLimited [5]Slightly soluble
Ethyl acetateVery limited [5]Practically insoluble
2-PropanolLimited [5]Slightly soluble
Hydrobromide salt in waterEnhanced [6]Soluble

Thermal Stability and Decomposition Pathways

Thermal analysis of 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol reveals a characteristic decomposition pattern consistent with structurally related trimethoprim derivatives. The compound demonstrates thermal stability up to approximately 240°C, with the melting point reported between 265-270°C [7]. This thermal stability window is significant for pharmaceutical processing operations that may involve elevated temperatures.

Thermogravimetric analysis indicates that thermal decomposition occurs through two distinct consecutive steps between 240°C and 700°C [8]. The first decomposition step, occurring from 240°C to 386°C, involves a rapid mass loss of approximately 42.92%. This initial degradation process is attributed to the cleavage of methoxy groups and subsequent oxidation of evolved products, as evidenced by exothermic peaks observed in differential scanning calorimetry at approximately 310°C [8].

The thermal decomposition mechanism likely initiates with the elimination of methyl radicals from the methoxy substituents, consistent with the known thermal behavior of methoxyphenols [9]. For structurally related methoxyphenols, the initial decomposition step involves loss of methyl radical: HOC₆H₄OCH₃ → HOC₆H₄O + CH₃ [9]. This process is followed by decarbonylation reactions leading to the formation of hydroxycyclopentadienyl radicals and ultimately smaller molecular fragments including acetylene and vinylacetylene [9].

The second decomposition step, spanning from 386°C to 700°C, represents the final thermal breakdown of the carbonaceous residue with a mass loss of 57.0% [8]. This phase involves slow processes followed by rapid decomposition, characteristic of the pyrolysis of aromatic carbonaceous materials. The complete thermal degradation at elevated temperatures results in the formation of carbon oxides and nitrogen oxides as final decomposition products [10].

Table 3.2.1: Thermal Stability and Decomposition Characteristics

PropertyValueMethod/Conditions
Melting Point265-270°C [7]Differential Scanning Calorimetry
Thermal Stability Onset240°C [8]Thermogravimetric Analysis
Primary Decomposition Range240-386°C [8]TGA in air atmosphere
Secondary Decomposition Range386-700°C [8]TGA in air atmosphere
Mass Loss (First Step)42.92% [8]Fast thermal process
Mass Loss (Second Step)57.0% [8]Slow followed by fast process

pH-Dependent Tautomeric Equilibrium Studies

The tautomeric behavior of 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol exhibits pH-dependent characteristics due to the presence of multiple ionizable functional groups within the diaminopyrimidine moiety. The compound contains amino groups with different pKa values, resulting in complex acid-base equilibria that influence its predominant tautomeric forms under varying pH conditions [11].

Under neutral and basic aqueous conditions, the native diamine tautomer predominates, as confirmed by nuclear magnetic resonance spectroscopy studies of structurally related diaminopyrimidine compounds [11]. This tautomeric preference is stabilized by intramolecular hydrogen bonding interactions between the amino groups and the pyrimidine nitrogen atoms. The electron-donating properties of the amino substituents contribute to the stabilization of this tautomeric form through resonance effects.

In acidic media, protonation occurs preferentially at the N3 and N4 positions of the pyrimidine ring, leading to the formation of protonated species [11] [12]. The presence of protonated forms alters the electronic distribution within the molecule, potentially stabilizing alternative tautomeric configurations. However, the diamine tautomer remains the predominant species even under acidic conditions, with only minor contributions from protonated monoimine tautomers [11].

The pH-dependent tautomeric equilibrium has significant implications for the compound's interaction with biological targets, particularly dihydrofolate reductase enzymes. Different tautomeric forms may exhibit varying binding affinities and selectivities for the enzyme active site [12]. The N3-protonated tautomer has been identified as the predominant form in neutral pH conditions relevant to biological systems [12].

Spectroscopic studies indicate that the tautomeric equilibrium is influenced by solvent effects and temperature. In polar aprotic solvents, different tautomeric distributions may be observed compared to aqueous systems, reflecting the altered hydrogen bonding environments and dielectric constants [11]. These solvent-dependent tautomeric preferences must be considered when formulating the compound for different applications.

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

356.04840 g/mol

Monoisotopic Mass

356.04840 g/mol

Heavy Atom Count

21

Dates

Last modified: 01-05-2024

Explore Compound Types